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Introduction

SYBR Green Il is a highly sensitive fluorescent stain used for detecting RNA in agarose and
polyacrylamide gels.[1][2][3] It exhibits significantly higher fluorescence quantum yield when
bound to RNA compared to double-stranded DNA, making it an excellent choice for RNA
analysis.[2][4] The sensitivity of SYBR Green Il surpasses that of the more traditional ethidium
bromide, allowing for the detection of as little as 100 pg of RNA per band with 254 nm epi-
illumination.[1][5][6] This stain is compatible with both non-denaturing and denaturing gel
electrophoresis, including formaldehyde/agarose and urea/polyacrylamide gels.[1][5] A key
advantage of SYBR Green Il is that its fluorescence is not quenched by the presence of
denaturants like formaldehyde or urea, eliminating the need for extensive washing steps before
visualization.[1][6][7]

Principle

SYBR Green Il is an intercalating dye that binds to nucleic acids. Upon binding, its
fluorescence is greatly enhanced. The stain has a primary excitation maximum at
approximately 497 nm and a secondary peak around 254 nm.[2][4][5] The fluorescence
emission is centered at about 520 nm.[2][4][5] This allows for visualization using standard UV
transilluminators (300 nm), blue-light transilluminators, or laser-based gel scanners.[1] For
maximal sensitivity, 254 nm epi-illumination is recommended.[2][5][6]

Quantitative Data Summary
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The following tables provide a summary of key quantitative parameters for using SYBR Green

Il in RNA gel electrophoresis.

Table 1: SYBR Green Il Staining Solution Recommendations

. Recommended .
Staining o L. pH of Staining
Gel Type Dilution of Staining Buffer .
Method Solution
10,000X Stock
Non-denaturing
Agarose/Polyacr Post-staining 1:10,000 TBE 7.5-8.0
ylamide
Denaturing
Polyacrylamide/ Post-staining 1:10,000 TBE 75-8.0
Urea
Denaturing
Agarose/Formald  Post-staining 1:5,000 TBE 7.5-8.0
ehyde
Agarose (Non- ) In molten
) Pre-casting 1:10,000 N/A
denaturing) agarose

Table 2: Staining Times and Detection Limits

Staining Time

Detection Limit

Detection Limit

Gel Type L (300 nm (254 nm Epi-
(Post-staining) ) L ) L

Transillumination) illumination)
Polyacrylamide Gels 10 - 40 minutes ~4 ng/band ~1 ng/band
Agarose Gels 20 - 40 minutes ~4 ng/band ~1 ng/band

Non-denaturing Gels

20 - 40 minutes

~500 pg/band

~100 pg/band

Experimental Protocols

Protocol 1: Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA
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This protocol is designed to separate RNA molecules by size under denaturing conditions to
prevent the formation of secondary structures.

Materials:

Agarose

o DEPC-treated water

« 10X MOPS buffer (0.4 M MOPS pH 7.0, 0.1 M Sodium Acetate, 0.01 M EDTA pH 8.0)[8]
o Formaldehyde (37%)

¢ RNA samples

o Formaldehyde Load Dye

e SYBR Green Il RNA Gel Stain (10,000X in DMSO)

e TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[2][5]

Procedure:

o Gel Preparation (e.g., 1.2% gel):

[¢]

In a fume hood, dissolve 1.2 g of agarose in 72 ml of DEPC-treated water by heating.[9]

Cool the solution to about 60°C.

[e]

o

Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[8][9] Mix thoroughly.

[¢]

Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least
1 hour.[10]

[¢]

Place the solidified gel in the electrophoresis chamber and cover it with 1X MOPS buffer.
e Sample Preparation:

o For each RNA sample, mix 1-5 pg of RNA with 3 volumes of Formaldehyde Load Dye.
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o Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place
them on ice.[11]

o Electrophoresis:

o Load the denatured RNA samples into the wells of the gel.

o Run the gel at 5-7 V/cm until the loading dye has migrated an adequate distance.

e Staining (Post-staining method):

o Prepare the SYBR Green Il staining solution by diluting the 10,000X stock 1:5,000 in TBE
buffer.[1][2][5] Ensure the pH is between 7.5 and 8.0 for optimal sensitivity.[1][2]

o Carefully place the gel in a clean container and add enough staining solution to submerge
it.

o Agitate the gel gently at room temperature for 20-40 minutes, protected from light.[2][7]

o Destaining is not typically required.[2][7]

¢ Visualization:

o Image the gel using a UV transilluminator, blue-light transilluminator, or a laser-based gel
scanner.[1] For highest sensitivity, use 254 nm epi-illumination.[2][5]

Protocol 2: Denaturing Polyacrylamide-Urea Gel Electrophoresis of RNA

This protocol provides higher resolution for smaller RNA fragments.

Materials:

Acrylamide/Bis-acrylamide solution

Urea

10X TBE buffer

Ammonium persulfate (APS)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://barricklab.org/twiki/bin/view/Lab/DenaturingFormaldehydeGels
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://www.takara.co.kr/file/manual/pdf/50522.pdf
https://www.abpbio.com/wp-content/uploads/2024/06/N105.pdf
https://www.researchgate.net/profile/Aamal-Ghazi-Al-Saadi/post/Sybr-green-II-specificity/attachment/59d64d2479197b80779a6c33/AS%3A487069752532992%401493137886052/download/syber1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07568.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

TEMED

RNA samples

2X RNA Loading Dye

SYBR Green Il RNA Gel Stain (10,000X in DMSO)
Procedure:

e Gel Preparation (e.g., 8% gel):

[¢]

Prepare the gel solution containing 8% acrylamide and 7 M urea in 1X TBE buffer.

[¢]

Add freshly prepared APS and TEMED to initiate polymerization.

[e]

Quickly pour the solution between glass plates and insert a comb. Allow at least 1 hour for
polymerization.

[e]

Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE
buffer.

e Sample Preparation:
o Mix the RNA samples with an equal volume of 2X RNA Loading Dye.

o Heat the samples at 70°C for 10 minutes and then chill on ice for 3 minutes before
loading.[8]

o Electrophoresis:

o Load the denatured samples into the wells.

o Run the gel at a constant voltage (e.g., 8 V/cm) until the desired separation is achieved.[8]
e Staining (Post-staining method):

o Prepare the SYBR Green Il staining solution by diluting the 10,000X stock 1:10,000 in TBE
buffer.[1][2][5]
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o Remove the gel from the glass plates and soak it in TBE for about 15 minutes to remove
the urea.[8]

o Submerge the gel in the staining solution and agitate gently for 10-40 minutes, protected
from light.[2][7]

 Visualization:
o Image the gel as described in Protocol 1.
Protocol 3: Pre-casting SYBR Green Il in Agarose Gels

This method is faster as the stain is included in the gel, but it is not recommended for
polyacrylamide gels.[1]

Procedure:
o Gel Preparation:

Prepare the molten agarose gel solution according to your standard protocol.

[¢]

[e]

Cool the agarose to a temperature that is safe to handle but still molten.

Add SYBR Green Il 10,000X stock to the molten agarose to a final dilution of 1:10,000 and
mix thoroughly.[1]

o

(¢]

Cast the gel and allow it to solidify.

o Sample Preparation and Electrophoresis:
o Prepare and load your RNA samples as you would for a standard gel.
o Run the gel using your standard protocol.

 Visualization:

o Image the gel directly after electrophoresis without a separate staining step.[1]
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for RNA gel electrophoresis using the
post-staining method with SYBR Green II.
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Gel Preparation

RNA Sample Preparation
(Agarose/Formaldehyde or Polyacrylamide/Urea)

(Denaturation with Heat)

Electrophoresis

Run Gel Electrophoresis

Post-Stain with SYBR Green I

Visualjzation

Image Gel
(UV or Blue-Light Transilluminator)

Click to download full resolution via product page

Caption: Workflow for RNA analysis by gel electrophoresis with SYBR Green Il post-staining.
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 To cite this document: BenchChem. [Application Notes: SYBR Green Il Protocol for RNA Gel
Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1171643#sybr-green-ii-protocol-for-rna-gel-
electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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